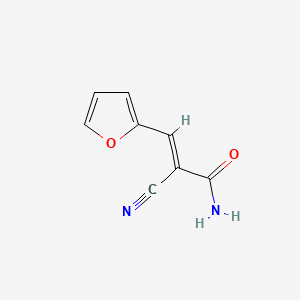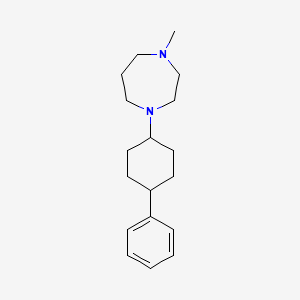
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone, also known as NPQ, is a chemical compound that has gained attention for its potential use in scientific research. NPQ is a quinazolinone derivative that has been synthesized through various methods.
作用機序
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone has been found to bind to various proteins and enzymes, including protein kinase C, and modulate their activity. It has also been found to interact with DNA and RNA, potentially inhibiting their function.
Biochemical and Physiological Effects:
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of ion channels. It has also been found to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone in lab experiments is its ability to act as a fluorescent probe, allowing for the detection of protein conformational changes. However, its potential toxicity and limited solubility in aqueous solutions can be a limitation for some experiments.
将来の方向性
For 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone research include exploring its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further investigation into its mechanism of action and potential protein targets is also needed. Additionally, the development of more efficient synthesis methods and modifications of the 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone structure may lead to improved properties and applications.
合成法
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone can be synthesized through several methods, including the reaction of 3-nitrobenzaldehyde with propylamine followed by cyclization with anthranilic acid. Another method involves the reaction of 3-nitrobenzaldehyde with propylamine and 2-aminobenzoic acid, which is then cyclized to form 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone.
科学的研究の応用
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone has been used in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes. It has also been used as a photosensitizer for photodynamic therapy and as a potential inhibitor of protein kinase C.
特性
IUPAC Name |
3-(3-nitrophenyl)-2-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-6-16-18-15-10-4-3-9-14(15)17(21)19(16)12-7-5-8-13(11-12)20(22)23/h3-5,7-11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNQHBFKSRLSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitrophenyl)-2-propylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5780741.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)

![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)

![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)

![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)
